VE-821

Catalog No.
S548526
CAS No.
1232410-49-9
M.F
C18H16N4O3S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VE-821

CAS Number

1232410-49-9

Product Name

VE-821

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Description

The exact mass of the compound 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is 368.09431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Chondrosarcoma Research

Specific Scientific Field: Orthopedics and Trauma, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to enhance the radiosensitivity and suppress DNA repair mechanisms of human chondrosarcoma cells .

Methods of Application or Experimental Procedures: The combined treatment with DNA repair inhibitors, with a focus on ATRi VE-821, and proton or carbon ions irradiation was investigated regarding cell viability, proliferation, cell cycle distribution, MAPK phosphorylation, and the expression of key DNA repair genes in two human chondrosarcoma cell lines .

Results or Outcomes: Pre-treatment with VE-821 resulted in a dose-dependent reduction in viability. Quantification of γH2AX phosphorylation and protein expression of the DNA repair pathways showed a reduced regenerative capacity after irradiation . The combined treatment with VE-821 and particle irradiation increased MAPK phosphorylation and the expression of apoptosis markers .

Application in T-lymphocyte Leukemic MOLT-4 Cells

Specific Scientific Field: Hematology, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells .

Methods of Application or Experimental Procedures: The effects of VE-821 on MOLT-4 cells viability were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .

Results or Outcomes: VE-821 is a potent inhibitor of MOLT-4 cell growth both in single treatment and in combination with irradiation. It significantly affected the proliferation of MOLT-4 cells .

Application in Radiosensitization of MOLT-4 Cells

Specific Scientific Field: Radiobiology, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells . The study aimed to elucidate molecular mechanisms underlying radiosensitization of MOLT-4 cells by VE-821 .

Methods of Application or Experimental Procedures: The study combined multiple approaches: cell biology techniques to reveal the inhibitor-induced phenotypes, and quantitative proteomics, phosphoproteomics, and metabolomics to comprehensively describe drug-induced changes in irradiated cells .

Results or Outcomes: VE-821 radiosensitized MOLT-4 cells, and furthermore 10 μM VE-821 significantly affected proliferation of sham-irradiated MOLT-4 cells . The data indicated that VE-821 potentiated metabolic disruption induced by irradiation and affected the response to irradiation-induced oxidative stress .

Application in Tumor Cells

Specific Scientific Field: Oncology, Radiobiology

Summary of the Application: VE-821 is used as an ATR inhibitor to abrogate carbon ion-induced G2/M cell cycle arrest in tumor cells .

Methods of Application or Experimental Procedures: The effects of VE-821 on tumor cells were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .

Results or Outcomes: VE-821 abrogated carbon ion-induced G2/M cell cycle arrest in tumor cells .

Application in Cancer Cells

Summary of the Application: VE-821 is used as an ATR inhibitor to sensitize cancer cells to Top1 inhibitors .

Methods of Application or Experimental Procedures: Single-cell analyses and DNA fiber combing assays were used to show that VE-821 abrogates the S-phase replication elongation checkpoint and the replication origin–firing checkpoint induced by camptothecin and LMP-400 .

Results or Outcomes: Upon irradiation, recovery of damaged deoxynucleotides might be affected by VE-821, hampering DNA repair by their deficiency .

VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. It is classified as an ATP-competitive compound with a Ki value of approximately 13 nM, indicating its strong affinity for the ATR enzyme. VE-821 has been primarily studied for its role in enhancing the efficacy of radiotherapy and chemotherapy by targeting the DNA damage response pathways in cancer cells. By inhibiting ATR, VE-821 disrupts the cellular mechanisms that repair DNA damage, thereby sensitizing tumor cells to various forms of treatment, including ionizing radiation and chemotherapeutic agents .

That create its unique structure. While specific synthetic pathways are not detailed in the search results, it is generally synthesized through multi-step organic synthesis techniques involving various reagents and conditions tailored to achieve high purity and yield. The compound's solubility in dimethyl sulfoxide is greater than 10 mM, allowing for effective preparation of stock solutions used in biological assays .

VE-821 exhibits significant biological activity by enhancing the sensitivity of various cancer cell lines to radiation and chemotherapeutic agents. Studies have demonstrated that VE-821 increases radiosensitivity in human tumor cells, including chondrosarcoma and pancreatic cancer cells, by impairing their ability to repair DNA damage effectively . The compound has also been shown to induce metabolic disruptions in irradiated cells by affecting pathways related to oxidative stress and cellular metabolism .

In vitro studies indicate that VE-821 can significantly reduce cell viability when combined with ionizing radiation or chemotherapeutic agents like cisplatin and gemcitabine, making it a promising candidate for combination therapies in cancer treatment .

VE-821 has several applications in cancer research and therapy:

  • Radiosensitization: Enhances the effectiveness of radiotherapy by increasing tumor cell sensitivity to radiation.
  • Chemotherapy Enhancement: Improves the efficacy of chemotherapeutic agents like cisplatin and gemcitabine by disrupting DNA repair mechanisms.
  • Research Tool: Serves as a valuable tool for studying DNA damage response pathways and their implications in cancer biology.

Its ability to selectively target ATR makes it particularly useful for treating cancers characterized by deficiencies in DNA damage response pathways .

Interaction studies have shown that VE-821 can be combined with various treatments to enhance therapeutic outcomes. For instance, combining VE-821 with ionizing radiation has demonstrated increased efficacy in inducing cell death in multiple cancer cell lines. Additionally, studies have indicated that VE-821 can synergize with other inhibitors or chemotherapeutics to overcome resistance mechanisms commonly observed in cancer therapy .

The interactions between VE-821 and other cellular pathways are complex; for example, its off-target effects on mTOR signaling may also contribute to its biological activity .

Several compounds exhibit similar properties to VE-821 as ATR inhibitors or modulators of the DNA damage response. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
VE-822ATR inhibitorRelated compound with similar activity
AZD6738ATR inhibitorMore potent against certain cancer types

VE-821, chemically known as 3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide, is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related protein kinase with significant implications in the DNA damage response pathway [7] [9]. The compound has a molecular weight of 368.41 g/mol and a molecular formula of C18H16N4O3S, featuring a pyrazine core structure with specific functional groups that contribute to its high selectivity and binding affinity [7] [8]. VE-821 functions as an adenosine triphosphate-competitive inhibitor that directly targets the catalytic domain of Ataxia Telangiectasia and Rad3-related protein kinase, preventing its activation and subsequent signaling cascade in response to DNA damage [9] [2].

ATR-Chk1 Signaling Axis Disruption

The primary mechanism of action of VE-821 involves the disruption of the Ataxia Telangiectasia and Rad3-related protein kinase-Checkpoint kinase 1 signaling axis, which plays a crucial role in coordinating cellular responses to DNA damage and replication stress [3] [1]. Under normal conditions, Ataxia Telangiectasia and Rad3-related protein kinase is activated by single-stranded DNA regions that form at stalled replication forks or sites of DNA damage, leading to the phosphorylation and activation of Checkpoint kinase 1 [3] [4]. VE-821 exhibits high binding affinity for Ataxia Telangiectasia and Rad3-related protein kinase with a Ki value of 13 nM, demonstrating remarkable selectivity with over 75-fold preference for Ataxia Telangiectasia and Rad3-related protein kinase compared to related kinases such as mammalian target of rapamycin, DNA-dependent protein kinase, and phosphatidylinositol 3-kinase gamma [2] [9].

Research findings have consistently demonstrated that VE-821 effectively inhibits the phosphorylation of Checkpoint kinase 1 at Serine 345, a critical site that is directly phosphorylated by Ataxia Telangiectasia and Rad3-related protein kinase in response to DNA damage [1] [3]. This inhibition has been observed across multiple cancer cell lines, including pancreatic cancer cells (PSN-1, MiaPaCa-2), gastric cancer cells (MKN-45, AGS), and colon cancer cells (HCT116) [1] [3] [20]. For instance, in gastric cancer cells treated with cisplatin, VE-821 significantly reduced the phosphorylation levels of the Ataxia Telangiectasia and Rad3-related protein kinase-Checkpoint kinase 1 pathway, confirming its mechanism of action [20] [1].

ParameterValueReference
Chemical Name3-Amino-6-(4-methylsulfonyl)phenyl)-N-phenyl-2-pyrazinecarboxamide [7] [8]
Molecular FormulaC18H16N4O3S [7] [8]
Molecular Weight368.41 g/mol [7] [9]
Binding Affinity (Ki) for ATR13 nM [2] [9]
IC50 for ATR inhibition26 nM [18] [9]
Selectivity over ATM>100-fold [9] [2]
Selectivity over DNA-PK>75-fold (Ki = 2.2 μM) [9] [2]
Selectivity over mTOR>75-fold (Ki > 1 μM) [9] [2]
Selectivity over PI3Kγ>75-fold (Ki = 3.9 μM) [9] [2]

The disruption of the Ataxia Telangiectasia and Rad3-related protein kinase-Checkpoint kinase 1 signaling axis by VE-821 has profound effects on cell cycle regulation, particularly affecting the S-phase and G2/M checkpoints [3] [6]. Studies have shown that VE-821 treatment leads to the abrogation of radiation-induced G2/M arrest in cancer cells, forcing them to progress through mitosis despite the presence of unrepaired DNA damage [3] [17]. This premature entry into mitosis with unresolved DNA damage ultimately results in mitotic catastrophe and cell death [3] [4]. Additionally, VE-821 has been shown to inhibit homologous recombination repair, as evidenced by a decrease in Rad51 foci formation, further compromising the cell's ability to repair DNA damage [3] [19].

Replication Stress and Fork Collapse Dynamics

VE-821 significantly impacts DNA replication dynamics, particularly under conditions of replication stress, by interfering with the protective functions of Ataxia Telangiectasia and Rad3-related protein kinase at stalled replication forks [4] [12]. Ataxia Telangiectasia and Rad3-related protein kinase plays a critical role in stabilizing stalled replication forks, preventing their collapse into double-strand breaks, and coordinating their restart once the stress is resolved [12] [5]. By inhibiting Ataxia Telangiectasia and Rad3-related protein kinase, VE-821 disrupts these protective mechanisms, leading to increased replication fork instability and collapse [4] [12].

Research using DNA fiber analysis has revealed that VE-821 rapidly inhibits the DNA elongation checkpoint induced by topoisomerase I inhibitors such as camptothecin and LMP-400 [4] [5]. In cells exposed to these agents, VE-821 abrogated the replication fork slowdown response, as evidenced by the ratio of CldU to IdU incorporation returning to normal levels despite the presence of replication stress [4]. This indicates that VE-821 prevents the Ataxia Telangiectasia and Rad3-related protein kinase-mediated slowing of replication fork progression, a protective mechanism that normally allows cells to cope with replication stress [4] [12].

Several mechanisms have been proposed to explain how Ataxia Telangiectasia and Rad3-related protein kinase inhibition by VE-821 leads to replication fork collapse [12] [16]. One key mechanism involves the uncoupling of the replicative helicase from DNA polymerases, resulting in extensive single-stranded DNA formation [12] [5]. Studies have shown that knockdown of fork protection factors like Tipin and Timeless produces similar effects to Ataxia Telangiectasia and Rad3-related protein kinase inhibition, suggesting that VE-821 disrupts the coordination between DNA unwinding and synthesis [12]. This uncoupling leads to the exposure of single-stranded DNA, which, when excessive, can exhaust the cellular pool of Replication Protein A, resulting in replication catastrophe [12] [5].

Another mechanism involves the deregulation of nuclease activities at stalled replication forks [12] [16]. Ataxia Telangiectasia and Rad3-related protein kinase normally restricts the activity of nucleases such as MUS81, SLX4-associated nucleases, and EXO1 at replication forks [12] [16]. VE-821 treatment removes this restriction, leading to uncontrolled nuclease activity and the generation of double-strand breaks [16] [12]. Research has specifically implicated the SLX4-SLX1 nuclease complex in mediating fork collapse following Ataxia Telangiectasia and Rad3-related protein kinase inhibition, as depletion of SLX1 significantly suppressed the formation of double-strand breaks in cells treated with hydroxyurea and VE-821 [16].

VE-821 also affects the process of fork reversal, a protective remodeling of stalled replication forks into four-way junctions [12] [13]. Ataxia Telangiectasia and Rad3-related protein kinase has been shown to regulate fork reversal by phosphorylating factors such as SMARCAL1, a DNA translocase involved in fork remodeling [12] [13]. The impact of VE-821 on fork reversal appears to be context-dependent, with studies showing that Ataxia Telangiectasia and Rad3-related protein kinase inhibition can either promote or inhibit fork reversal depending on the type of replication stress [12] [13].

The consequences of replication fork collapse induced by VE-821 include the accumulation of DNA damage, particularly double-strand breaks, as evidenced by increased phosphorylation of histone H2AX (γH2AX) [4] [3]. Interestingly, while VE-821 inhibits the phosphorylation of Checkpoint kinase 1 by Ataxia Telangiectasia and Rad3-related protein kinase, it strongly induces γH2AX formation over time, indicating the activation of alternative DNA damage response pathways, likely mediated by Ataxia Telangiectasia Mutated and DNA-dependent protein kinase [4] [3]. Single-cell analyses have revealed that VE-821 treatment changes the pattern of γH2AX staining from well-defined foci to a diffuse, ring-like pattern, suggesting widespread DNA damage throughout the nucleus [4].

Synthetic Lethality With ATM/p53 Pathway Deficiencies

VE-821 exhibits synthetic lethality with deficiencies in the Ataxia Telangiectasia Mutated/p53 pathway, making it particularly effective against cancer cells harboring mutations in these critical DNA damage response components [3] [14]. The concept of synthetic lethality in this context refers to the phenomenon where the combined inactivation of two pathways (one by mutation and one by pharmacological inhibition) leads to cell death, while inactivation of either pathway alone is tolerated [3] [15].

The synthetic lethality between VE-821 and Ataxia Telangiectasia Mutated/p53 deficiencies is based on the complementary roles these pathways play in the DNA damage response [3] [14]. Ataxia Telangiectasia Mutated primarily responds to double-strand breaks and activates p53, leading to G1 checkpoint arrest, while Ataxia Telangiectasia and Rad3-related protein kinase responds to replication stress and single-stranded DNA, activating the S and G2/M checkpoints [3] [15]. Cells with defective Ataxia Telangiectasia Mutated or p53 function lose the G1 checkpoint and become more dependent on the Ataxia Telangiectasia and Rad3-related protein kinase-mediated G2/M checkpoint for survival following DNA damage [3] [15].

Research findings have demonstrated that VE-821 preferentially sensitizes p53-deficient cancer cells to DNA-damaging agents such as radiation and chemotherapeutics [15] [3]. For instance, in matched HCT116 cell lines, VE-821 caused a significantly greater sensitization to gemcitabine in p53-deficient cells (60-fold) compared to p53 wild-type cells (4.1-fold) [15]. Similarly, in U2OS cells with dominant-negative p53, VE-821 produced a 35-fold sensitization compared to only 2.3-fold in wild-type cells [15]. This enhanced sensitization was particularly evident at higher concentrations of DNA-damaging agents, suggesting a threshold effect [15] [14].

Cell Linep53 StatusSensitization to Gemcitabine by VE-821Sensitization to Radiation by VE-821Reference
HCT116Wild-type4.1-fold1.5-fold at LC50 [15]
HCT116Knockout60-fold4-fold at LC50 [15]
U2OSWild-type2.3-foldSimilar to p53 mutant [15]
U2OSDominant-negative35-foldGreater than wild-type [15]
MCF7Wild-typeLess than MDA-MB-231Similar to MDA-MB-231 [15] [14]
MDA-MB-231MutantGreater than MCF7Similar to MCF7 [15] [14]

Interestingly, while VE-821 enhances the cytotoxicity of DNA-damaging agents in p53-deficient cells, its efficacy as a single agent does not appear to be strongly influenced by p53 status [15] [14]. Studies comparing matched cell lines with different p53 statuses found no significant difference in sensitivity to VE-821 alone, suggesting that endogenous levels of replication stress in p53-deficient cells are insufficient to create a strong dependency on Ataxia Telangiectasia and Rad3-related protein kinase signaling [15]. This indicates that additional factors beyond p53 status contribute to the sensitivity of cancer cells to Ataxia Telangiectasia and Rad3-related protein kinase inhibition [15] [14].

The synthetic lethality of VE-821 extends beyond p53 to other components of the DNA damage response pathway [21] [15]. Research has shown that defects in homologous recombination repair proteins such as Ataxia Telangiectasia Mutated, BRCA2, and XRCC3, as well as base excision repair proteins like XRCC1, confer sensitivity to VE-821 [21]. Surprisingly, deficiencies in different components of the non-homologous end joining pathway have opposing effects on VE-821 sensitivity [21]. Loss of the DNA-binding component Ku80 increases sensitivity to VE-821, while loss of its catalytic partner DNA-dependent protein kinase catalytic subunit does not [21]. Even more unexpectedly, high expression of DNA-dependent protein kinase catalytic subunit is associated with increased sensitivity to VE-821, suggesting a complex relationship between non-homologous end joining and Ataxia Telangiectasia and Rad3-related protein kinase inhibition [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

368.09431156 g/mol

Monoisotopic Mass

368.09431156 g/mol

Heavy Atom Count

26

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BF884TQ935

Wikipedia

VE-821

Dates

Modify: 2023-08-15
1: Huntoon CJ, Flatten KS, Wahner Hendrickson AE, Huehls AM, Sutor SL, Kaufmann SH, Karnitz LM. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. Cancer Res. 2013 Apr 2. [Epub ahead of print] PubMed PMID: 23548269.
2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.
3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.
4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

Explore Compound Types